7-Cyanomethotrexate Dimethyl Ester

Description

Overview of Methotrexate (B535133) Core Structure and its Significance in Medicinal Chemistry

Methotrexate (MTX), a synthetic folate antagonist, is a cornerstone in the treatment of various cancers and autoimmune diseases. nih.govwikipedia.org Its chemical structure is characterized by a 4-amino-10-methyl pteridine (B1203161) ring linked to a p-aminobenzoyl group, which is in turn conjugated to a glutamic acid moiety. researchgate.netgpatindia.com This intricate molecular architecture allows methotrexate to act as a potent competitive inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines, the building blocks of DNA. wikipedia.orgdrugbank.com By blocking DHFR, methotrexate disrupts cellular replication, a mechanism that is particularly effective against rapidly proliferating cancer cells. wikipedia.orgdrugbank.com The glutamic acid tail of methotrexate can be further modified within the cell through polyglutamation, a process that enhances its intracellular retention and inhibitory effects on other enzymes involved in folate metabolism. nih.gov

The significance of methotrexate in medicinal chemistry extends beyond its direct therapeutic applications. It serves as a foundational scaffold for the design and synthesis of new antifolate agents. alliedacademies.orgnih.gov Researchers have extensively explored modifications at various positions of the methotrexate molecule to improve its efficacy, selectivity, and pharmacokinetic profile.

Rationale for Directed Structural Modification at the C7 Position of Methotrexate Analogs

The C7 position of the pteridine ring in methotrexate has been a focal point for structural modification due to its involvement in the drug's metabolism. In vivo, methotrexate is metabolized to 7-hydroxymethotrexate, a less active and less soluble metabolite. nih.govnih.gov This metabolic conversion can influence the drug's efficacy and contribute to its side effects. Therefore, a key rationale for modifying the C7 position is to block this metabolic pathway, potentially leading to a more sustained therapeutic effect and an altered toxicity profile.

Furthermore, substitutions at the C7 position can influence the binding affinity of the analog to DHFR and other folate-dependent enzymes. acs.org By introducing different functional groups at this position, researchers aim to fine-tune the molecule's interaction with its target enzymes, potentially leading to enhanced inhibitory activity or a different spectrum of enzyme inhibition.

Historical Development and Initial Academic Interest in 7-Substituted Methotrexate Derivatives

The exploration of 7-substituted methotrexate derivatives dates back several decades, with early studies focusing on understanding the structure-activity relationships of these compounds. nih.gov The synthesis of various analogs with modifications at the C7 position, such as 7-hydroxymethotrexate and 7-methylmethotrexate, provided valuable insights into the role of this position in the drug's biological activity. acs.org

The development of synthetic methodologies to introduce specific functional groups at the C7 position was a crucial step in this research area. For instance, a specific cyanation at the C-7 position of the pteridine ring system using diethyl phosphorocyanidate was developed to convert the dimethyl esters of methotrexate to the corresponding 7-cyano dimethyl ester derivatives. nih.gov This synthetic route opened up possibilities for creating a range of 7-substituted analogs for further investigation.

Specific Academic Research Trajectories and Unresolved Questions Pertaining to 7-Cyanomethotrexate Dimethyl Ester

7-Cyanomethotrexate Dimethyl Ester (CAS 112163-39-0) has emerged as a key intermediate and a subject of specific academic inquiry. scbt.compharmaffiliates.com Its primary role in research has been as a precursor in the synthesis of 7-hydroxymethotrexate. nih.gov The cyano group at the C7 position can be hydrolyzed to a hydroxyl group, providing a direct route to the major metabolite of methotrexate. nih.gov This has been instrumental in producing 7-hydroxymethotrexate for in-depth biological and pharmacological evaluation.

However, the direct biological activity of 7-Cyanomethotrexate Dimethyl Ester itself remains an area with unresolved questions. While its primary utility has been as a synthetic intermediate, further research is needed to fully characterize its own potential as a DHFR inhibitor or its effects on other cellular processes. Understanding the electronic and steric effects of the cyano group at the C7 position on enzyme binding and cellular uptake could provide valuable information for the design of novel antifolate agents.

Interactive Data Table: Properties of 7-Cyanomethotrexate Dimethyl Ester

| Property | Value |

| Chemical Formula | C23H25N9O5 |

| Molecular Weight | 507.50 g/mol |

| CAS Number | 112163-39-0 |

Structure

3D Structure

Properties

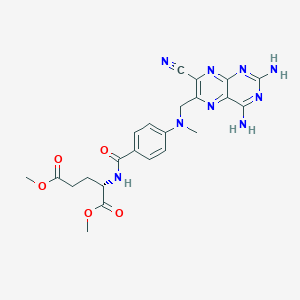

IUPAC Name |

dimethyl (2S)-2-[[4-[(2,4-diamino-7-cyanopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N9O5/c1-32(11-16-15(10-24)28-20-18(27-16)19(25)30-23(26)31-20)13-6-4-12(5-7-13)21(34)29-14(22(35)37-3)8-9-17(33)36-2/h4-7,14H,8-9,11H2,1-3H3,(H,29,34)(H4,25,26,28,30,31)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELAPFQSSXNBBQ-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=C(N=C2C(=N1)C(=NC(=N2)N)N)C#N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=C(N=C2C(=N1)C(=NC(=N2)N)N)C#N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N9O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001112191 |

Source

|

| Record name | L-Glutamic acid, N-[4-[[(2,4-diamino-7-cyano-6-pteridinyl)methyl]methylamino]benzoyl]-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001112191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112163-39-0 |

Source

|

| Record name | L-Glutamic acid, N-[4-[[(2,4-diamino-7-cyano-6-pteridinyl)methyl]methylamino]benzoyl]-, dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112163-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glutamic acid, N-[4-[[(2,4-diamino-7-cyano-6-pteridinyl)methyl]methylamino]benzoyl]-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001112191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Molecular and Cellular Mechanistic Investigations of 7 Cyanomethotrexate Dimethyl Ester

Enzyme Binding Kinetics and Inhibition Profiles (e.g., Dihydrofolate Reductase)

There is no published data on the enzyme binding kinetics of 7-Cyanomethotrexate Dimethyl Ester. Research on methotrexate (B535133) and its various analogs often includes detailed inhibition profiles against enzymes like Dihydrofolate Reductase (DHFR). For instance, studies on the parent compound, methotrexate, have established its potent inhibition of DHFR, which is crucial for its therapeutic effects. However, specific inhibition constants (Kᵢ, IC₅₀) for 7-Cyanomethotrexate Dimethyl Ester have not been determined or reported in isolated systems.

Determination of Inhibition Constants (e.g., Ki, IC50) in Isolated Systems

No studies were found that reported the determination of inhibition constants such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) for 7-Cyanomethotrexate Dimethyl Ester with any enzyme, including its likely target, DHFR.

Elucidation of Enzyme-Ligand Binding Stoichiometry and Reversibility

The nature of the binding interaction between 7-Cyanomethotrexate Dimethyl Ester and its target enzymes, including the stoichiometry (the ratio in which the molecules bind) and the reversibility of this binding, has not been investigated in the available literature.

Comparative Analysis of Inhibition Profiles with Other Methotrexate Analogs

Without primary data on its inhibitory activity, a comparative analysis of 7-Cyanomethotrexate Dimethyl Ester with other methotrexate analogs cannot be performed. Such an analysis would be crucial to understanding its potential efficacy and mechanism relative to well-characterized compounds.

Structural Biology of 7-Cyanomethotrexate Dimethyl Ester-Biomacromolecule Complexes

The three-dimensional structure of a ligand in complex with its biological target is fundamental to understanding its mechanism of action. However, no structural studies for 7-Cyanomethotrexate Dimethyl Ester have been published.

X-ray Crystallography Studies for Ligand-Protein Co-Crystal Structures

There are no reports of successful co-crystallization of 7-Cyanomethotrexate Dimethyl Ester with any protein, including DHFR. X-ray crystallography of such a complex would provide precise details about the binding orientation and key molecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies and Intermolecular Interactions

Similarly, no Nuclear Magnetic Resonance (NMR) spectroscopy studies have been published that describe the conformation of 7-Cyanomethotrexate Dimethyl Ester in solution or when bound to a biomacromolecule. NMR could provide insights into its dynamic properties and intermolecular interactions in the absence of a crystal structure.

Cryo-Electron Microscopy (Cryo-EM) for Large Complex Elucidation

There are no publicly available research articles or data detailing the use of Cryo-Electron Microscopy (Cryo-EM) to elucidate the structure of 7-Cyanomethotrexate Dimethyl Ester in complex with any biological macromolecules.

Intracellular Localization and Cellular Trafficking Mechanisms (Non-clinical)

No non-clinical studies on the intracellular localization or cellular trafficking of 7-Cyanomethotrexate Dimethyl Ester were identified in the public domain.

No in vitro research could be found that investigates the interactions of 7-Cyanomethotrexate Dimethyl Ester with membrane transporters such as folate receptors or the reduced folate carrier.

There are no available studies that analyze the subcellular distribution of 7-Cyanomethotrexate Dimethyl Ester in any model cellular systems.

Impact on Cellular Metabolic Pathways and Biochemical Processes (Non-clinical)

No non-clinical research detailing the impact of 7-Cyanomethotrexate Dimethyl Ester on cellular metabolic pathways or biochemical processes is publicly available.

No data exists in the public scientific literature regarding the modulation of folate metabolism or one-carbon pool dynamics by 7-Cyanomethotrexate Dimethyl Ester.

There is no available research on the influence of 7-Cyanomethotrexate Dimethyl Ester on the mechanisms of nucleic acid synthesis and repair at the molecular level.

Induction or Suppression of Specific Signal Transduction Pathways in Cellular Contexts

Currently, there is a notable absence of publicly available scientific literature detailing the specific induction or suppression of signal transduction pathways in cellular contexts by 7-Cyanomethotrexate Dimethyl Ester. Extensive searches of scholarly databases and research repositories did not yield any studies that have investigated the effects of this particular compound on intracellular signaling cascades.

Consequently, detailed research findings, including data on the modulation of specific kinases, phosphatases, or downstream effector proteins following cellular exposure to 7-Cyanomethotrexate Dimethyl Ester, are not available. As such, a data table summarizing these effects cannot be constructed. The mechanistic studies required to elucidate which, if any, signal transduction pathways are influenced by this compound have not yet been published.

Iv. Advanced Analytical and Spectroscopic Characterization Beyond Basic Identification

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Metabolite Identification in Research Contexts

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of 7-Cyanomethotrexate Dimethyl Ester. Unlike nominal mass spectrometry, HRMS provides the exact mass of the molecule with a high degree of accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the compound, significantly narrowing down the possibilities for its chemical formula and confirming its identity.

In a research setting, when analyzing samples from metabolic studies of methotrexate (B535133), HRMS can distinguish 7-Cyanomethotrexate Dimethyl Ester from other metabolites and impurities with similar nominal masses. The high resolving power of instruments like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers is crucial for this purpose. The fragmentation pattern of 7-Cyanomethotrexate Dimethyl Ester under HRMS/MS conditions would provide further structural confirmation by identifying characteristic fragment ions corresponding to the pteridine (B1203161), benzoyl, and glutamic acid dimethyl ester moieties.

Table 1: Theoretical HRMS Data for 7-Cyanomethotrexate Dimethyl Ester

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C₂₃H₂₆N₉O₅⁺ | 508.2052 |

| [M+Na]⁺ | C₂₃H₂₅N₉O₅Na⁺ | 530.1871 |

| [M+K]⁺ | C₂₃H₂₅N₉O₅K⁺ | 546.1611 |

| [M-H]⁻ | C₂₃H₂₄N₉O₅⁻ | 506.1902 |

Note: This table represents theoretical values and serves as a reference for experimental data comparison.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Structural Dynamics

While one-dimensional NMR (¹H and ¹³C) provides fundamental information about the chemical environment of protons and carbons, multi-dimensional NMR techniques are essential for the complete structural and stereochemical elucidation of 7-Cyanomethotrexate Dimethyl Ester. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms within the molecule.

For instance, COSY experiments would reveal proton-proton couplings within the glutamic acid residue and the aromatic ring. HSQC would correlate each proton to its directly attached carbon atom, aiding in the assignment of the complex carbon spectrum. The HMBC experiment is particularly powerful as it shows correlations between protons and carbons over two to three bonds, which is critical for connecting the different structural fragments of the molecule, such as linking the methylamino group to the benzoyl and pteridine rings. Furthermore, advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms, which is vital for determining the molecule's three-dimensional structure and preferred conformation in solution.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) on a single crystal is the gold standard for determining the absolute three-dimensional structure of a molecule in the solid state. For a compound like 7-Cyanomethotrexate Dimethyl Ester, obtaining a suitable crystal would allow for the precise measurement of bond lengths, bond angles, and torsional angles. This would unambiguously confirm the connectivity of the atoms and the stereochemistry of the chiral center in the glutamic acid moiety.

The resulting crystal structure would provide invaluable insights into the molecular packing in the solid state, revealing intermolecular interactions such as hydrogen bonding and π-stacking. This information is crucial for understanding the physical properties of the compound, such as its melting point and solubility. While the successful growth of a single crystal suitable for XRD can be a challenging endeavor, the detailed structural information it provides is unparalleled.

Advanced Chromatographic Techniques (e.g., LC-MS/MS, GC-MS) for Purity Assessment and Complex Mixture Analysis in Research Samples

In a research context, 7-Cyanomethotrexate Dimethyl Ester is often encountered as part of a complex mixture, either as a synthetic impurity or a metabolite. Advanced chromatographic techniques coupled with mass spectrometry are essential for its separation, detection, and quantification.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the method of choice for analyzing non-volatile and thermally labile molecules like 7-Cyanomethotrexate Dimethyl Ester. A reversed-phase HPLC method would be developed to separate it from methotrexate and other related polar compounds. The use of a tandem mass spectrometer allows for highly selective and sensitive detection using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This technique is invaluable for assessing the purity of research samples and for quantifying the compound in biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) would be less suitable for the direct analysis of 7-Cyanomethotrexate Dimethyl Ester due to its low volatility and thermal instability. However, derivatization of the molecule to increase its volatility could potentially allow for GC-MS analysis, which can provide high chromatographic resolution.

Table 2: Hypothetical LC-MS/MS Parameters for 7-Cyanomethotrexate Dimethyl Ester Analysis

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 508.2 |

| Product Ion (m/z) | [Hypothetical value based on fragmentation] |

| Collision Energy | [Optimized experimental value] |

Note: This table provides an example of typical starting parameters for method development.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in 7-Cyanomethotrexate Dimethyl Ester. The FT-IR spectrum would show characteristic absorption bands for the nitrile (C≡N), amide (C=O and N-H), ester (C=O and C-O), and aromatic ring functional groups. The position, intensity, and shape of these bands can be influenced by the molecular environment, providing clues about intermolecular interactions.

Raman spectroscopy, which is complementary to FT-IR, is particularly useful for observing non-polar bonds and symmetric vibrations. The nitrile stretch, for instance, often gives a strong and sharp signal in the Raman spectrum. By comparing the experimental vibrational spectra with theoretical spectra calculated using computational methods like Density Functional Theory (DFT), a more detailed assignment of the vibrational modes can be achieved, offering insights into the molecule's conformational preferences.

Table 3: Expected Characteristic FT-IR Absorption Bands for 7-Cyanomethotrexate Dimethyl Ester

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch (Amine, Amide) | 3500-3200 |

| C-H Stretch (Aromatic, Aliphatic) | 3100-2850 |

| C≡N Stretch (Nitrile) | 2260-2240 |

| C=O Stretch (Ester, Amide) | 1750-1650 |

| C=C and C=N Stretch (Aromatic, Pteridine) | 1650-1450 |

| C-O Stretch (Ester) | 1300-1000 |

Note: These are general ranges and the exact positions would be determined experimentally.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis and Conformational Transitions

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules like 7-Cyanomethotrexate Dimethyl Ester, which possesses a stereocenter in its L-glutamic acid dimethyl ester moiety. CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is highly sensitive to the stereochemistry and the three-dimensional conformation of the molecule.

CD spectroscopy can be used to confirm the L-configuration of the glutamic acid residue by comparing the experimental spectrum with that of a known standard or with theoretical predictions. Furthermore, changes in the CD spectrum as a function of temperature, pH, or solvent polarity can provide valuable information about conformational transitions in the molecule. This is particularly relevant for understanding how the molecule might interact with its biological targets, as its conformation can play a key role in molecular recognition.

V. Preclinical in Vitro and Mechanistic Model Studies

Cell Line-Based Assays for Compound Activity and Specificity

No publicly available studies have been identified that specifically detail the activity of 7-Cyanomethotrexate Dimethyl Ester in cell line-based assays focusing on molecular endpoints.

Enzyme Activity Assays in Cellular Lysates and Intact Cells

There is no specific data from enzyme activity assays in cellular lysates or intact cells for 7-Cyanomethotrexate Dimethyl Ester. However, research on analogous compounds offers some perspective. A study on γ-cyano-methotrexate, a related compound, demonstrated that it acts as an inhibitor of dihydrofolate reductase (DHFR). nih.gov This suggests that the introduction of a cyano group on the glutamate (B1630785) side chain is tolerated within the enzyme's active site. nih.gov The study involved the synthesis of a mixture of four diastereomers of N-(4-amino-4-deoxy-N10-methylpteroyl)-4-cyanoglutamic acid (γ-cyanoMTX). nih.gov The in vitro bioassay data supported the concept that the DHFR active site can accommodate substitutions on the γ-carbon of methotrexate (B535133). nih.gov

Transcriptomic and Proteomic Profiling in Response to Compound Exposure

No studies detailing the transcriptomic or proteomic profiles of cells exposed to 7-Cyanomethotrexate Dimethyl Ester are available in the public domain.

Analysis of Post-Translational Modifications and Protein-Protein Interactions

There is no available research on the analysis of post-translational modifications or protein-protein interactions resulting from treatment with 7-Cyanomethotrexate Dimethyl Ester.

Investigation in Primary Cell Cultures for Specific Mechanistic Insights

No published research has been found regarding the investigation of 7-Cyanomethotrexate Dimethyl Ester in primary cell cultures for mechanistic insights.

Application in Organoid and 3D Cell Culture Models for Complex Biological System Mimicry

There are no available studies that report the use of 7-Cyanomethotrexate Dimethyl Ester in organoid or 3D cell culture models.

Comparative Mechanistic Studies with Other Methotrexate Analogs and Antifolates in Controlled In Vitro Systems

While the study on γ-cyano-methotrexate provides a basis for its action as a DHFR inhibitor, it does not offer a detailed comparative mechanistic analysis against other methotrexate analogs or antifolates in controlled in vitro systems. nih.gov The research focused on the synthesis and initial biological evaluation rather than a comparative mechanistic investigation. nih.gov

Vi. Computational Chemistry and in Silico Approaches

Quantum Mechanical (QM) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electron distribution. For 7-cyanomethotrexate dimethyl ester, methods like Density Functional Theory (DFT) would be employed to calculate a variety of molecular properties. These calculations would reveal the molecule's three-dimensional geometry, the distribution of electronic charge, and the energies of its frontier molecular orbitals (HOMO and LUMO). The resulting data provides a foundation for predicting the molecule's reactivity, stability, and spectroscopic characteristics, such as its theoretical NMR and UV-Vis spectra.

Table 1: Hypothetical QM-Calculated Properties for 7-Cyanomethotrexate Dimethyl Ester

| Property | Predicted Value | Method | Significance |

|---|---|---|---|

| Dipole Moment | Data not available | DFT (e.g., B3LYP/6-31G*) | Indicates molecular polarity, influencing solubility and membrane permeability. |

| HOMO Energy | Data not available | DFT (e.g., B3LYP/6-31G*) | Relates to the molecule's ability to donate electrons (oxidation potential). |

| LUMO Energy | Data not available | DFT (e.g., B3LYP/6-31G*) | Relates to the molecule's ability to accept electrons (reduction potential). |

| HOMO-LUMO Gap | Data not available | DFT (e.g., B3LYP/6-31G*) | Correlates with chemical reactivity and kinetic stability. |

| Mulliken Atomic Charges | Data not available | DFT (e.g., B3LYP/6-31G*) | Predicts sites susceptible to electrostatic interactions or nucleophilic/electrophilic attack. |

Molecular Dynamics (MD) Simulations for Conformational Sampling, Protein-Ligand Binding Dynamics, and Solvent Effects

To understand how 7-cyanomethotrexate dimethyl ester behaves in a biological environment, molecular dynamics (MD) simulations are essential. These simulations model the movement of atoms and molecules over time, providing a dynamic picture of the compound's behavior. An MD simulation would be used to explore the conformational landscape of the molecule, identifying its most stable shapes in an aqueous solution. When simulated in complex with its target protein, such as dihydrofolate reductase (DHFR), MD can reveal the stability of the binding pose, the key interactions that maintain the complex, and the influence of water molecules on the binding event.

Molecular Docking Studies for Predictive Binding Affinity and Ligand-Protein Interaction Mapping

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the case of 7-cyanomethotrexate dimethyl ester, docking studies would be performed to predict how it fits into the active site of its biological target, likely DHFR. These studies generate a binding score, which estimates the binding affinity, and provide a detailed map of the interactions between the ligand and the protein's amino acid residues. This information is critical for understanding the basis of its inhibitory activity and for suggesting chemical modifications to improve potency.

Table 2: Illustrative Molecular Docking Results for a Ligand in DHFR

| Parameter | Value | Significance |

|---|---|---|

| Binding Affinity (ΔG) | Data not available | Predicts the strength of the ligand-protein interaction; more negative values suggest tighter binding. |

| Key Interacting Residues | Data not available | Identifies specific amino acids (e.g., Asp27, Leu22) crucial for binding. |

| Hydrogen Bonds | Data not available | Highlights specific hydrogen bond donor/acceptor pairs stabilizing the complex. |

| Hydrophobic Interactions | Data not available | Shows interactions with nonpolar residues that contribute to binding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analog Design and Mechanistic Insights (focused on in vitro activity parameters)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model for 7-cyanomethotrexate dimethyl ester, a set of structurally similar analogs with known in vitro activities (e.g., IC₅₀ values against DHFR) would be required. By calculating various molecular descriptors (e.g., physicochemical properties, electronic properties, topological indices) for each analog, a mathematical equation can be derived that predicts activity based on structure. This model can then be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds.

In Silico Prediction of Biotransformation Pathways and Metabolite Structures (Non-clinical)

Predicting how a compound will be metabolized by the body is a critical step in drug development. In silico tools can predict the likely sites of metabolism on 7-cyanomethotrexate dimethyl ester by cytochrome P450 enzymes and other metabolic enzymes. These programs use databases of known metabolic reactions and rule-based systems to identify which parts of the molecule are most susceptible to modification, such as oxidation, hydrolysis, or conjugation. This allows for the prediction of the structures of potential metabolites, which can then be targeted for synthesis and further testing.

Virtual Screening Approaches for Identification of Novel Interacting Biomacromolecules or Related Compounds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Conversely, it can also be used to search for potential new protein targets for a given molecule. 7-Cyanomethotrexate dimethyl ester could be used as a query in a virtual screening campaign to identify other compounds with similar structural or electronic features that might also bind to DHFR. Alternatively, a "reverse docking" approach could be used to screen it against a panel of different proteins to identify potential off-target interactions, which could be responsible for unforeseen biological effects.

Vii. Future Research Directions and Academic Applications

Exploration of Unconventional Synthetic Routes for Sustainable or Scalable Production

The development of novel synthetic methodologies is paramount for the advancement of any new chemical entity. For 7-Cyanomethotrexate Dimethyl Ester, future research will likely focus on moving beyond traditional multi-step syntheses, which can be inefficient and generate significant waste. The exploration of greener and more scalable production methods will be crucial for its potential translation from a laboratory curiosity to a viable research tool or therapeutic lead.

Key areas of investigation could include:

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processing, including improved reaction control, enhanced safety, and the potential for higher yields and purity. Developing a flow-based synthesis for 7-Cyanomethotrexate Dimethyl Ester could significantly streamline its production.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer a highly selective and environmentally friendly alternative to traditional chemical reagents. Researchers may explore the use of engineered enzymes to facilitate key bond formations in the molecule.

A comparative analysis of potential synthetic routes is presented in Table 1.

Design and Synthesis of Advanced 7-Cyanomethotrexate Dimethyl Ester Derivatives with Targeted Molecular Interactions

The 7-cyano and dimethyl ester modifications on the methotrexate (B535133) scaffold provide unique opportunities for further derivatization to enhance its pharmacological properties. Future research will undoubtedly focus on designing and synthesizing advanced derivatives with improved target specificity and reduced off-target effects. alliedacademies.org

Potential strategies for derivatization include:

Modification of the Glutamate (B1630785) Moiety: The glutamate portion of methotrexate is crucial for its transport into cells and its polyglutamation, which enhances its intracellular retention and inhibitory activity. alliedacademies.org Modifications to the dimethyl ester group could be explored to modulate these processes. For instance, replacing the methyl groups with longer alkyl chains or other functional groups could alter the compound's lipophilicity and interaction with transport proteins. alliedacademies.org

Derivatization of the Pteridine (B1203161) Ring: The 7-cyano group offers a chemical handle for further modifications. For example, it could be converted to other functional groups to explore new interactions with the target enzyme, dihydrofolate reductase (DHFR), or other potential cellular targets.

Conjugation to Targeting Moieties: To enhance delivery to specific cell types, 7-Cyanomethotrexate Dimethyl Ester could be conjugated to molecules that bind to cell surface receptors that are overexpressed on cancer cells or inflammatory cells. nih.govmdpi.com This approach could lead to more potent and less toxic derivatives. nih.govmdpi.com

Table 2 outlines potential advanced derivatives and their intended molecular interactions.

Table 2: Potential Advanced Derivatives of 7-Cyanomethotrexate Dimethyl Ester and Their Targeted Interactions

| Derivative Class | Modification Strategy | Targeted Molecular Interaction |

|---|---|---|

| Lipophilic Analogs | Esterification with long-chain alcohols. | Enhanced passive diffusion across cell membranes. |

| Polyglutamatable Prodrugs | Introduction of a cleavable ester linked to a polyglutamate tail. | Increased intracellular retention and inhibition of multiple folate-dependent enzymes. |

| Receptor-Targeted Conjugates | Attachment to a ligand for a tumor-specific receptor. | Selective delivery to cancer cells, minimizing systemic toxicity. |

| Bioresponsive Derivatives | Incorporation of a linker that is cleaved under specific physiological conditions (e.g., low pH in tumors). | Targeted drug release at the site of action. |

Application of 7-Cyanomethotrexate Dimethyl Ester as a Molecular Probe for Specific Biological Pathways

The unique chemical structure of 7-Cyanomethotrexate Dimethyl Ester makes it a candidate for development as a molecular probe to investigate specific biological pathways. By attaching a reporter molecule, such as a fluorescent dye or a radioactive isotope, researchers could visualize and track the compound's distribution and interaction with its cellular targets in real-time. alliedacademies.orgutmb.edu

Potential applications as a molecular probe include:

Imaging Folate Metabolism: A fluorescently labeled version of 7-Cyanomethotrexate Dimethyl Ester could be used to visualize the activity of folate transporters and DHFR in living cells. This could provide insights into the mechanisms of antifolate resistance and help to identify new drug targets. nih.gov

Studying Drug-Target Engagement: By using techniques such as fluorescence polarization or surface plasmon resonance, researchers could quantify the binding affinity of 7-Cyanomethotrexate Dimethyl Ester and its derivatives to DHFR and other potential targets. This information would be invaluable for structure-activity relationship studies.

Probing the Tumor Microenvironment: A radiolabeled version of the compound could be used in positron emission tomography (PET) imaging to assess the metabolic activity of tumors and monitor their response to therapy.

Integration with Systems Biology and Network Pharmacology Approaches for Comprehensive Mechanistic Elucidation

To gain a holistic understanding of the biological effects of 7-Cyanomethotrexate Dimethyl Ester, it will be essential to integrate experimental data with computational approaches such as systems biology and network pharmacology. nih.gov These approaches can help to identify the key cellular pathways and networks that are perturbed by the compound and to predict its potential therapeutic and adverse effects. nih.govresearchgate.net

Key research activities in this area would involve:

Transcriptomic and Proteomic Profiling: Analyzing changes in gene and protein expression in cells treated with 7-Cyanomethotrexate Dimethyl Ester can reveal the global cellular response to the drug.

Metabolomic Analysis: Measuring changes in the levels of intracellular metabolites can provide a direct readout of the compound's impact on cellular metabolism. researchgate.net

Computational Modeling: Building computational models of the relevant biological pathways can help to simulate the effects of the drug and to generate testable hypotheses about its mechanism of action. nih.gov

Table 3 illustrates how these approaches could be integrated.

Table 3: Integration of Systems Biology Approaches for Mechanistic Elucidation

| Approach | Data Generated | Potential Insights |

|---|---|---|

| Transcriptomics (RNA-Seq) | Changes in gene expression levels. | Identification of compensatory pathways and mechanisms of resistance. |

| Proteomics (Mass Spectrometry) | Changes in protein abundance and post-translational modifications. | Understanding the impact on protein networks and signaling cascades. |

| Metabolomics (NMR, Mass Spectrometry) | Alterations in the concentrations of small molecule metabolites. | Direct assessment of the inhibition of metabolic pathways. researchgate.net |

| Network Pharmacology | Construction of drug-target-disease networks. | Prediction of polypharmacology and off-target effects. nih.gov |

Unresolved Academic Questions and Emerging Areas for Future Research Inquiry Pertaining to 7-Cyanomethotrexate Dimethyl Ester

Despite the extensive research on methotrexate and its analogs, many questions remain unanswered. nih.govnih.govresearchgate.net The study of 7-Cyanomethotrexate Dimethyl Ester offers a fresh perspective to address some of these long-standing challenges and to open up new avenues of inquiry.

Emerging research areas include:

Mechanisms of Resistance: A key challenge in antifolate therapy is the development of drug resistance. nih.gov Investigating how cancer cells develop resistance to 7-Cyanomethotrexate Dimethyl Ester could lead to the development of strategies to overcome this problem.

Polypharmacology: While DHFR is the primary target of methotrexate, it is known to interact with other cellular proteins. nih.gov Identifying the full spectrum of molecular targets for 7-Cyanomethotrexate Dimethyl Ester could reveal new therapeutic opportunities and potential side effects.

Personalized Medicine: The response to antifolate therapy can vary significantly among patients. marketresearchfuture.com Identifying biomarkers that can predict which patients are most likely to benefit from treatment with 7-Cyanomethotrexate Dimethyl Ester would be a major step towards personalized medicine. marketresearchfuture.com

Immunomodulatory Effects: In addition to its cytotoxic effects, methotrexate has complex immunomodulatory properties. nih.gov Elucidating the impact of 7-Cyanomethotrexate Dimethyl Ester on the immune system could lead to its application in a wider range of inflammatory and autoimmune diseases.

Q & A

Q. What are the recommended methods for synthesizing 7-Cyanomethotrexate Dimethyl Ester, and how can purity be validated?

Answer: Synthesis typically involves multi-step organic reactions, including esterification and cyanomethylation, as observed in analogous methotrexate derivatives. Key steps may include:

- Oxidative cyclization under controlled conditions to form the pteridine ring system .

- Deuterium labeling (if applicable) to trace reaction pathways, using techniques similar to those for deuterated eprosartan derivatives .

For purity validation: - HPLC with UV detection (λ = 280–320 nm) to separate and quantify impurities, referencing methotrexate impurity profiles .

- Mass spectrometry (MS) to confirm molecular weight (507.51 g/mol) and detect isotopic patterns .

Q. How should researchers assess the stability of 7-Cyanomethotrexate Dimethyl Ester in solution under experimental conditions?

Answer:

- Conduct accelerated stability studies by exposing the compound to varying pH (e.g., 2–9), temperatures (4°C to 40°C), and light conditions.

- Monitor degradation via UV-Vis spectroscopy (absorbance shifts indicate structural changes) and LC-MS to identify breakdown products like 7-Hydroxy Methotrexate .

- Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

Q. What spectroscopic techniques are suitable for characterizing 7-Cyanomethotrexate Dimethyl Ester?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR to resolve ester methyl groups (~δ 3.6–3.8 ppm) and cyanomethyl protons (~δ 4.2 ppm) .

- 2D NMR (COSY, HSQC) for unambiguous assignment of complex aromatic regions.

- Infrared (IR) Spectroscopy: Confirm ester carbonyl (C=O, ~1740 cm⁻¹) and nitrile (C≡N, ~2250 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can conformational analysis of 7-Cyanomethotrexate Dimethyl Ester inform its biological interactions?

Answer:

- Perform rotational spectroscopy or X-ray crystallography to determine preferred conformations of the ester and cyanomethyl groups .

- Compare with density functional theory (DFT) calculations to model intramolecular hydrogen bonding and steric effects influencing receptor binding .

- Correlate findings with activity data (e.g., dihydrofolate reductase inhibition) to identify structure-activity relationships (SAR) .

Q. What strategies are effective for resolving contradictions in metabolic pathway data for 7-Cyanomethotrexate Dimethyl Ester?

Answer:

- Use deuterium-labeled analogs (e.g., dimethyl esters with ²H isotopes) to differentiate endogenous vs. compound-derived metabolites via MS/MS fragmentation patterns .

- Apply compartmental pharmacokinetic modeling to reconcile discrepancies in tissue distribution and clearance rates observed in in vitro vs. in vivo studies .

- Validate hypotheses with knockout cell lines (e.g., CYP450-deficient models) to isolate enzymatic contributions .

Q. How should researchers design experiments to evaluate the compound’s solubility and its impact on bioavailability?

Answer:

- Phase-solubility studies: Measure equilibrium solubility in biorelevant media (e.g., FaSSIF/FeSSIF) at 37°C .

- Permeability assays: Use Caco-2 cell monolayers or PAMPA to assess intestinal absorption potential.

- Statistical design: Apply a Box-Behnken model to optimize variables (pH, surfactants, co-solvents) while minimizing experimental runs .

Q. What computational approaches are recommended for predicting the reactivity of 7-Cyanomethotrexate Dimethyl Ester in biological systems?

Answer:

- Molecular dynamics (MD) simulations to study interactions with folate receptors or transport proteins .

- Quantum mechanical/molecular mechanical (QM/MM) methods to model electron transfer during enzymatic oxidation .

- ADMET prediction tools (e.g., SwissADME) to estimate metabolic liability of the ester and nitrile groups .

Data Presentation and Analysis Guidelines

- Tables: Include molecular properties (e.g., MW = 507.51 g/mol, CAS 112163-39-0) for reproducibility .

- Graphs: Use scatter plots with error bars for stability data and box plots for bioavailability comparisons .

- Statistical rigor: Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for multi-group studies, justifying test selection .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.